2-tert-Butyl-4-methylphenol
Overview
Description
2-tert-Butyl-4-methylphenol, also known as 2-tert-Butyl-p-cresol, is an organic compound with the molecular formula C11H16O. It is a derivative of phenol, characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring. This compound is widely recognized for its antioxidant properties and is used in various industrial applications.
Scientific Research Applications
2-tert-Butyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in the synthesis of polymers and other organic compounds.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research has explored its potential in preventing oxidative damage in biological systems.
Industry: It is used as an additive in fuels, lubricants, and food products to prevent oxidation.
Mechanism of Action
Target of Action
2-tert-Butyl-4-methylphenol, also known as Butylated Hydroxytoluene (BHT), is a lipophilic organic compound that is chemically a derivative of phenol . It is primarily used for its antioxidant properties . The compound’s primary targets are free radicals, which it neutralizes to prevent oxidation in various materials .
Mode of Action
The compound acts as an antioxidant by donating a hydrogen atom to free radicals . This action stabilizes the free radical and prevents it from causing oxidative damage to other molecules . It has also been shown to inhibit the expression of Cox2 and Tnfa genes upon stimulation with Lipopolysaccharide .
Biochemical Pathways
The compound’s antioxidant action affects various biochemical pathways. It inhibits lipid peroxidation, a process that can lead to cell damage . It also impacts the pathways involving Cox2 and Tnfa genes, which play roles in inflammation .
Pharmacokinetics
It is known to be lipophilic, suggesting that it may be absorbed and distributed in the body’s fatty tissues . It is also considered to have high gastrointestinal absorption and is BBB permeant .
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage. By neutralizing free radicals, it helps protect cells and tissues from damage that can lead to various diseases . It should be noted that it can cause lung injury and promote tumors in mice, but this may be due to a metabolite of bht .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its antioxidant action can be more effective in environments with a high presence of free radicals . Additionally, its stability and efficacy can be affected by factors such as temperature . It is also noted that it is very toxic to aquatic life with long-lasting effects .
Safety and Hazards
Future Directions
The efficient synthesis of 2-tert-Butyl-4-methylphenol is an important reaction due to its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4-methylphenol typically involves the alkylation of p-cresol with tert-butyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. An efficient and mild method for this alkylation involves the use of a deep eutectic solvent, which enhances the reaction efficiency and allows for milder reaction conditions .
Industrial Production Methods: In industrial settings, this compound is produced by reacting p-cresol with isobutylene in the presence of an acid catalyst. This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used under acidic or basic conditions.
Major Products:
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant with similar properties but higher steric hindrance.
2-tert-Butyl-6-methylphenol: Another antioxidant with a different substitution pattern on the benzene ring.
Uniqueness: 2-tert-Butyl-4-methylphenol is unique due to its specific substitution pattern, which provides a balance between steric hindrance and antioxidant activity. This makes it particularly effective in applications where both properties are desired .
Properties
IUPAC Name |
2-tert-butyl-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEHOXWJQXIQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020212 | |
Record name | 4-Methyl-2-tert-butylphenol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2020212 | |
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Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline] | |
Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |
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Record name | 2-t-Butyl-4-methylphenol | |
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Boiling Point |
237 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |
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Flash Point |
105 °C | |
Record name | 2-t-Butyl-4-methylphenol | |
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Solubility |
Insoluble in water, soluble in oxygenated solvents. | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9247 g/cc @ 75 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |
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Vapor Pressure |
0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated) | |
Record name | 2-t-Butyl-4-methylphenol | |
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Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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CAS No. |
2409-55-4, 25567-40-2 | |
Record name | 2-tert-Butyl-4-methylphenol | |
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Record name | 2-t-Butyl-4-methylphenol | |
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Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |
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Record name | 2-tert-Butyl-4-methylphenol | |
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Record name | Phenol, 2-(1,1-dimethylethyl)-4-methyl- | |
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Record name | Phenol, (1,1-dimethylethyl)-4-methyl- | |
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Record name | 4-Methyl-2-tert-butylphenol | |
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Record name | 2-tert-butyl-p-cresol | |
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Record name | tert-butyl-p-cresol | |
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Record name | 2-TERT-BUTYL-4-METHYLPHENOL | |
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Record name | 2-T-BUTYL-4-METHYLPHENOL | |
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Melting Point |
55 °C | |
Record name | 2-T-BUTYL-4-METHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5875 | |
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